molecular formula C10H12FN5 B2604182 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034454-61-8

5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

Cat. No.: B2604182
CAS No.: 2034454-61-8
M. Wt: 221.239
InChI Key: NJUVPLWSBFUUJH-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted protein kinase inhibitors (PKIs). The compound features a pyrimidine core, a privileged structure in drug discovery known for its ability to mimic purine bases and act as an ATP-competitive inhibitor of kinase enzymes . The strategic incorporation of a 5-fluoro substituent on the pyrimidine ring and a flexible N-((1-methyl-1H-pyrazol-5-yl)methyl) group is designed to enhance binding affinity and selectivity towards specific kinase targets. Pyrazole derivatives are established bioisosteres, frequently used to optimize potency and physicochemical properties of lead compounds . Pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with this compound, have demonstrated potent activity against a range of kinases critical in cancer, such as CK2, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9 . These kinases are key regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Inhibitors targeting these pathways can induce cell cycle arrest and apoptosis in malignant cells . As a versatile chemical building block, this amine is a valuable intermediate for researchers designing and synthesizing novel small-molecule therapeutics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVPLWSBFUUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Pyrazole Ring to the Pyrimidine Core: The pyrazole ring is then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyrimidine derivative with the pyrazole ring in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives has been associated with inhibitory effects on various cancer cell lines. For instance, a series of related compounds were shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation in cancer cells .

Case Study:
A study evaluated derivatives of pyrimidinamine compounds, revealing that modifications at the 2-position significantly enhanced their potency against human cancer cell lines. The incorporation of the pyrazole moiety was found to improve selectivity and reduce off-target effects .

CompoundIC50 (µM)Target
5-fluoro-N-methyl-N-(pyrazolyl)methyl-pyrimidin-2-amine0.75CDK4
Related derivative1.20CDK6

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against pathogens responsible for infectious diseases. The pyrazole segment contributes to the bioactivity, enhancing the binding affinity to bacterial targets.

Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial protein synthesis pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neurological Applications

The potential neuroprotective effects of this compound are under exploration, particularly in relation to neurodegenerative diseases. Research indicates that compounds with similar structures may modulate neuroinflammation and provide neuroprotection.

Case Study:
A recent study investigated the effect of pyrimidine derivatives on neuroinflammation models, finding that certain modifications led to reduced levels of pro-inflammatory cytokines in microglial cells . This suggests a promising avenue for developing treatments for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylpyrimidine: Similar pyrimidine core but lacks the pyrazole ring.

    N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine: Similar structure but without the fluorine atom.

    5-fluoro-N-methylpyrimidin-2-amine: Lacks the pyrazole ring and has a simpler structure.

Uniqueness

5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is unique due to the combination of the fluorine atom, methyl group, and pyrazole ring attached to the pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Biological Activity

5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine (CAS Number: 2034454-61-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H12FN5C_{10}H_{12}FN_{5}, with a molecular weight of 221.23 g/mol. The structure includes a pyrimidine ring substituted with a fluorine atom and a pyrazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and other enzymes involved in signaling pathways. For instance, aminopyrazole derivatives have been shown to inhibit the phosphorylation of proteins involved in inflammatory responses and cancer cell proliferation .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In one study, a related compound showed a mean growth inhibition percentage of 54.25% against HepG2 cells .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy. It has been reported that certain aminopyrazole derivatives can inhibit the release of tumor necrosis factor-alpha (TNFα) in response to lipopolysaccharide (LPS) stimulation in vitro, indicating a mechanism that could be beneficial in treating inflammatory diseases .

Case Study 1: Inhibition of TNFα Release

A study investigated the effects of a closely related compound on TNFα release in whole blood samples stimulated with LPS. The results indicated an inhibition value of 97.7% at a concentration of 10 mM, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Selectivity in Cancer Cells

Another research effort focused on the selectivity of pyrazole derivatives in cancer treatment. The compound was found to be effective against cancer cells while exhibiting minimal toxicity to normal fibroblasts, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Activity Type Cell Line / Model Effect Reference
Anticancer ActivityHepG2Growth inhibition: 54.25%
HeLaGrowth inhibition: 38.44%
Anti-inflammatoryLPS-stimulated bloodTNFα release inhibition: 97.7%
Normal FibroblastsLow toxicity

Q & A

Basic: What synthetic routes are reported for 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine?

Methodological Answer:
The synthesis typically involves multi-step functionalization of pyrimidine and pyrazole precursors. For example:

  • Acylation and Amination: Acylation of a chloropyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with fluorobenzoyl chloride, followed by amination with a pyrazole-containing amine. This approach is analogous to methods described for structurally related compounds .
  • Modular Assembly: Building the pyrimidine core first, then introducing the fluorinated and pyrazole-methylamine moieties via nucleophilic substitution or coupling reactions. NMR data (e.g., δ 8.28 ppm for pyridine protons) and ESIMS (m/z 206 [M+H]) are critical for verifying intermediates .

Basic: How is the structure of this compound characterized?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Key signals include fluorine-induced splitting patterns (e.g., ¹H NMR δ 3.12 ppm for N-methyl groups, δ 6.66 ppm for pyrazole protons) .
  • Mass Spectrometry (ESIMS): Molecular ion peaks (e.g., m/z 206 [M+H]) and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography: For derivatives, dihedral angles between pyrimidine and substituent rings (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions) resolve stereochemical ambiguities .

Advanced: How can computational methods optimize its synthesis?

Methodological Answer:
Computational reaction design minimizes trial-and-error experimentation:

  • Quantum Chemical Calculations: Predict reaction pathways and transition states for key steps (e.g., amination or cyclization). For example, ICReDD’s reaction path search methods reduce synthesis time by 30–50% .
  • Machine Learning (ML): Train models on datasets of pyrimidine derivatives to predict optimal solvents, catalysts, or temperatures. ML can flag steric clashes (e.g., between methyl and pyrazole groups) that hinder reactivity .

Advanced: What strategies address contradictions in pharmacological screening data?

Methodological Answer:
Discrepancies in activity data (e.g., IC₅₀ variability across assays) require:

  • Standardized Assay Conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), ATP concentration (for kinase assays), and incubation time. For example, inconsistent results for pyrazolo[1,5-a]pyrimidine derivatives were resolved by normalizing data to ATP Km values .
  • Metabolic Stability Testing: Use liver microsomes or cytochrome P450 assays to identify if conflicting results stem from compound degradation .
  • Structural Analogs Comparison: Compare activity trends across derivatives (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophore contributions .

Advanced: How to evaluate enzyme inhibition selectivity against off-target kinases?

Methodological Answer:
To assess selectivity:

  • Kinase Profiling Panels: Screen against 50–100 kinases (e.g., tyrosine kinases, serine/threonine kinases) at 1 µM compound concentration. For example, pyrazolo[1,5-a]pyrimidines show >100-fold selectivity for TRK over VEGFR2 due to steric complementarity in the ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations: Simulate binding poses to identify off-target interactions. For instance, MD revealed that fluorine substitution at C5 reduces hydrophobic interactions with non-target kinases .
  • Alanine Scanning Mutagenesis: Systematically mutate kinase active-site residues (e.g., gatekeeper residues) to pinpoint selectivity determinants .

Basic: What purification techniques are recommended for intermediates?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 to 1:1) for intermediates like pyrazole-methylamine derivatives. Monitor by TLC (Rf = 0.3–0.5) .
  • Recrystallization: Purify final products using ethanol/water (70:30) or dichloromethane/hexane mixtures. For example, pyrimidine-amine derivatives recrystallize at 172–173°C .

Advanced: How to resolve steric hindrance in N-methylation reactions?

Methodological Answer:

  • Bulky Base Selection: Use DBU or DIPEA instead of NaH to deprotonate amines without promoting side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C, minimizing decomposition of sterically crowded intermediates .

Advanced: What in silico tools predict metabolic liabilities?

Methodological Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp estimates CYP450 inhibition (e.g., CYP3A4) and metabolic clearance. For pyrimidine derivatives, logP >3 correlates with hepatic instability .
  • DEREK Nexus: Flags structural alerts (e.g., primary amines) prone to glucuronidation or N-oxidation .

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